N-[(1E)-3,4-dihydronaphthalen-1(2H)-ylidene]-2-methylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1E)-N-(2-METHYLPHENYL)-1,2,3,4-TETRAHYDRONAPHTHALEN-1-IMINE is an organic compound characterized by its unique structure, which includes a naphthalene ring system and an imine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-N-(2-METHYLPHENYL)-1,2,3,4-TETRAHYDRONAPHTHALEN-1-IMINE typically involves the condensation of 2-methylphenylamine with 1,2,3,4-tetrahydronaphthalen-1-one under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
(1E)-N-(2-METHYLPHENYL)-1,2,3,4-TETRAHYDRONAPHTHALEN-1-IMINE undergoes various chemical reactions, including:
Oxidation: The imine group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nitrating agents are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction can produce primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
(1E)-N-(2-METHYLPHENYL)-1,2,3,4-TETRAHYDRONAPHTHALEN-1-IMINE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic properties.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (1E)-N-(2-METHYLPHENYL)-1,2,3,4-TETRAHYDRONAPHTHALEN-1-IMINE involves its interaction with specific molecular targets and pathways. The imine group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their function. Additionally, the aromatic ring system can participate in π-π interactions with other aromatic compounds, influencing various biochemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Methyl-2-[(1E)-1-phenyl-1-propen-2-yl]benzene
- 2-Methylphenyl ketone
- 2-Methylphenyl pyrrolidine
Eigenschaften
Molekularformel |
C17H17N |
---|---|
Molekulargewicht |
235.32 g/mol |
IUPAC-Name |
N-(2-methylphenyl)-3,4-dihydro-2H-naphthalen-1-imine |
InChI |
InChI=1S/C17H17N/c1-13-7-2-5-11-16(13)18-17-12-6-9-14-8-3-4-10-15(14)17/h2-5,7-8,10-11H,6,9,12H2,1H3 |
InChI-Schlüssel |
QGUQRABWOPDIRG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1N=C2CCCC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.